molecular formula C11H20N2O3 B2716488 Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate CAS No. 2229198-71-2

Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate

Cat. No.: B2716488
CAS No.: 2229198-71-2
M. Wt: 228.292
InChI Key: JWTUPYKXBUHIQN-UHFFFAOYSA-N
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Description

“Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate” is a complex organic compound. It contains a tert-butyl group, which is a branched alkyl group, and a methylamino group, which is a primary amine. The compound also features an oxazine ring, which is a six-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazine ring, the tert-butyl group attached to the ring, and the methylamino group attached to the sixth carbon of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxazine ring could potentially undergo ring-opening reactions under certain conditions. The tert-butyl group and the methylamino group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic, while the presence of the methylamino group could give it basic properties .

Scientific Research Applications

Synthesis in Organic Chemistry

Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate is involved in various synthesis processes in organic chemistry. For instance, it is used in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, where acylation occurs at the enamine carbon atom. This reaction is significant for obtaining fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Role in Chemical Reactions

In the realm of chemical reactions, this compound plays a key role. For example, it is involved in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, highlighting its versatility in chemical transformations (Ivanov et al., 2017).

Structural Studies

Structural studies of related compounds, such as 4-tert-butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one, have been conducted. These studies involve understanding the configurations and hydrogen bonding patterns of similar ester compounds (Kolter et al., 1996).

Applications in Nucleophilic Substitutions and Radical Reactions

It is also a versatile building block in nucleophilic substitutions and radical reactions, where it can be used to generate aryl radicals under specific conditions (Jasch et al., 2012).

Biochemical Applications

In the field of biochemistry, this compound is utilized in the synthesis of compounds like (Z)-Zeatin and (Z)-Isozeatin, which are important in plant biology (Tolman et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with care to avoid exposure and potential harm .

Properties

IUPAC Name

tert-butyl 6-(methylaminomethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTUPYKXBUHIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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